molecular formula C7H11NO2 B068228 1-Acetylpyrrolidine-3-carbaldehyde CAS No. 191347-95-2

1-Acetylpyrrolidine-3-carbaldehyde

Cat. No. B068228
CAS RN: 191347-95-2
M. Wt: 141.17 g/mol
InChI Key: CPNWBLATBKISDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetylpyrrolidine-3-carbaldehyde, also known as APC, is an organic compound that belongs to the family of pyrrolidine derivatives. It is a colorless to yellow liquid with a strong odor and is commonly used in scientific research applications.

Mechanism Of Action

The mechanism of action of 1-Acetylpyrrolidine-3-carbaldehyde is not fully understood. However, it is believed that 1-Acetylpyrrolidine-3-carbaldehyde acts as a nucleophile and reacts with electrophiles, resulting in the formation of various compounds. 1-Acetylpyrrolidine-3-carbaldehyde is also known to participate in various chemical reactions, such as oxidation and reduction reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Acetylpyrrolidine-3-carbaldehyde are not well studied. However, it is known that 1-Acetylpyrrolidine-3-carbaldehyde can act as a chiral auxiliary in asymmetric synthesis reactions. 1-Acetylpyrrolidine-3-carbaldehyde is also used in the synthesis of various natural products that exhibit biological activity, such as anti-inflammatory and anti-tumor properties.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Acetylpyrrolidine-3-carbaldehyde in lab experiments include its high yield synthesis method and its versatility in the synthesis of various compounds. However, the limitations of using 1-Acetylpyrrolidine-3-carbaldehyde include its strong odor and its potential toxicity.

Future Directions

There are many future directions for the use of 1-Acetylpyrrolidine-3-carbaldehyde in scientific research. One potential direction is the development of new synthetic methods for 1-Acetylpyrrolidine-3-carbaldehyde that are more efficient and environmentally friendly. Another direction is the exploration of the biological and physiological effects of 1-Acetylpyrrolidine-3-carbaldehyde and its derivatives. Additionally, 1-Acetylpyrrolidine-3-carbaldehyde can be used in the development of new materials with unique properties, such as optical and electronic properties.
Conclusion:
In conclusion, 1-Acetylpyrrolidine-3-carbaldehyde is an important compound in scientific research with various applications in the synthesis of compounds, development of materials, and exploration of biological and physiological effects. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are important areas of study for researchers.

Synthesis Methods

The synthesis of 1-Acetylpyrrolidine-3-carbaldehyde involves the reaction of 1-acetylpyrrolidine with sodium chlorite in the presence of acetic acid. The reaction results in the formation of 1-Acetylpyrrolidine-3-carbaldehyde as a product. This synthesis method is widely used in laboratories and has been optimized for high yields.

Scientific Research Applications

1-Acetylpyrrolidine-3-carbaldehyde is commonly used in scientific research as a reagent for the synthesis of various compounds, including pyrrolidine derivatives. 1-Acetylpyrrolidine-3-carbaldehyde is also used as a building block in the synthesis of natural products, pharmaceuticals, and agrochemicals. Additionally, 1-Acetylpyrrolidine-3-carbaldehyde is used in the development of new materials, such as liquid crystals and polymers.

properties

IUPAC Name

1-acetylpyrrolidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-6(10)8-3-2-7(4-8)5-9/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNWBLATBKISDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetylpyrrolidine-3-carbaldehyde

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